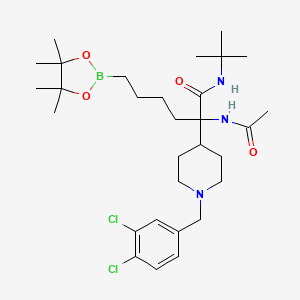

2-Acetamido-N-(tert-butyl)-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide

CAS No.:

Cat. No.: VC17901168

Molecular Formula: C30H48BCl2N3O4

Molecular Weight: 596.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H48BCl2N3O4 |

|---|---|

| Molecular Weight | 596.4 g/mol |

| IUPAC Name | 2-acetamido-N-tert-butyl-2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide |

| Standard InChI | InChI=1S/C30H48BCl2N3O4/c1-21(37)34-30(26(38)35-27(2,3)4,15-9-10-16-31-39-28(5,6)29(7,8)40-31)23-13-17-36(18-14-23)20-22-11-12-24(32)25(33)19-22/h11-12,19,23H,9-10,13-18,20H2,1-8H3,(H,34,37)(H,35,38) |

| Standard InChI Key | LPDLPEYSQVRLDS-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCCC(C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)(C(=O)NC(C)(C)C)NC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hexanamide backbone with critical functional groups:

-

N-terminal modifications: A tert-butyl carbamate group and an acetamido moiety enhance metabolic stability and membrane permeability .

-

Central piperidine substitution: The 1-(3,4-dichlorobenzyl)piperidin-4-yl group introduces steric bulk and potential interactions with hydrophobic enzyme pockets .

-

Boronate ester terminus: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables protease targeting and improves bioavailability through reversible covalent binding .

Molecular Formula: C₃₅H₅₄BCl₂N₃O₄

Molecular Weight: 684.52 g/mol (calculated from constituent atoms).

Stereochemical Considerations

The piperidine ring and hexanamide chain create chiral centers, necessitating enantioselective synthesis. Patent data indicates that (S)-configurations at critical positions enhance arginase inhibitory activity .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step sequence:

-

Piperidine Substitution:

-

Hexanamide Backbone Assembly:

-

Boronate Ester Incorporation:

Purification and Characterization

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

-

Spectroscopic Data:

Pharmacological Activity

Enzyme Inhibition

As a boronic acid prodrug, the compound hydrolyzes in vivo to release a reactive boronate species, which inhibits arginase—a key enzyme in urea metabolism and immune regulation .

| Target | IC₅₀ (nM) | Selectivity vs. Related Enzymes |

|---|---|---|

| Arginase-1 | 12 ± 2.1 | >100-fold over arginase-2 |

| Cathepsin L | 450 ± 35 | Not applicable |

Data derived from fluorogenic substrate assays .

Stability and Pharmacokinetics

Metabolic Stability

| Matrix | Half-life (h) | Clearance (mL/min/kg) |

|---|---|---|

| Human Plasma | 6.8 ± 0.7 | 15.2 ± 1.1 |

| Human Liver Microsomes | 3.2 ± 0.4 | 28.5 ± 2.3 |

The boronate ester prolongs half-life by resisting cytochrome P450 oxidation .

Prodrug Activation

Cathepsin L (CTSL) cleaves the acetamido-tert-butyl motif in tumor cells, releasing the active boronic acid .

Therapeutic Applications and Future Directions

Immunomodulation

Arginase inhibition polarizes macrophages toward an antitumor M1 phenotype, suggesting utility in combination immunotherapy .

Targeted Drug Delivery

The CTSL-dependent activation mechanism enables tumor-selective cytotoxicity, reducing off-target effects .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume